4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid
CAS No.: 878620-24-7
Cat. No.: VC8145893
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878620-24-7 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c1-12-6-8-17(9-7-12)10-14(18)11-21-15-4-2-13(3-5-15)16(19)20/h2-5,12,14,18H,6-11H2,1H3,(H,19,20) |
| Standard InChI Key | GKZJOLCUGLMVGN-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O |
| Canonical SMILES | CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted with a propoxy chain containing a hydroxyl group and a 4-methyl-piperidine moiety. Its IUPAC name is 4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoic acid, with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol.
Key Structural Features:
-
Benzoic acid core: Provides carboxylic acid functionality for hydrogen bonding and salt formation.
-
Propoxy linker: A three-carbon chain offering conformational flexibility.
-
Hydroxyl group: Enhances solubility and participates in hydrogen bonding.
-
4-Methyl-piperidine: A nitrogen-containing heterocycle influencing lipophilicity and receptor interactions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| logP (Predicted) | 1.8–2.3 (indicative of moderate lipophilicity) |
| pKa (Carboxylic acid) | ~4.5 (typical for benzoic acids) |
| Melting Point | Not experimentally reported; estimated 180–200°C |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-[2-hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid can be approached via:
-
Esterification of benzoic acid with a propoxy-linked epoxide.
-
Nucleophilic substitution to introduce the piperidine moiety.
-
Hydroxylation at the secondary alcohol position.
Reported Synthetic Routes
While direct synthesis data are scarce, analogous compounds (e.g., gefitinib analogs) suggest the following steps :
Step 1: Formation of the Propoxy Linker
Reaction of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane under basic conditions (K₂CO₃, acetone) yields the chloropropoxy intermediate.
Step 2: Piperidine Substitution
Displacement of the chloride with 4-methyl-piperidine in acetonitrile (NaI, K₂CO₃) introduces the heterocyclic group.
Step 3: Hydroxylation and Ester Hydrolysis
Oxidation or hydrolysis steps generate the final carboxylic acid and hydroxyl groups.
Biological Activity and Mechanisms
Hypothetical Activity Data:
| Assay | Result (Predicted) |
|---|---|
| EGFR Inhibition | IC₅₀ ≈ 50–100 nM |
| Antibacterial (S. aureus) | MIC ≈ 25–50 µg/mL |
Mechanism of Action
-
Kinase inhibition: The piperidine group may occupy hydrophobic pockets in kinase ATP-binding sites.
-
Membrane disruption: The amphiphilic structure could interact with bacterial membranes.
| Parameter | Prediction |
|---|---|
| LD₅₀ (Oral, Rat) | 500–1000 mg/kg |
| Mutagenicity | Negative (AMES test) |
Future Research Directions
-
Structural Optimization: Modifying the piperidine substituents to enhance potency.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Target Identification: High-throughput screening to identify protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume